

# Technical Support Center: Identifying and Troubleshooting Artifacts in USP <797> Experiments

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## Compound of Interest

Compound Name: USP7-797

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This technical support center is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on identifying and resolving common issues and artifacts encountered during USP <797> environmental monitoring and sterile compounding experiments.

## Frequently Asked Questions (FAQs)

Q1: What are the most common sources of microbial contamination in a cleanroom? A1: The most significant source of contamination in a cleanroom environment is personnel.[1][2] Studies indicate that human operators can be responsible for more than 50% of contamination incidents.[3] Other common sources include equipment, materials, inadequate air pressure, and water.[1][3] Microorganisms can be introduced directly, such as by touching a sterile surface with a contaminated glove, or indirectly through airborne particles.[1]

Q2: What might cause a false-positive result during surface sampling? A2: A primary cause of false-positive results in surface sampling is improper aseptic technique on the part of the person collecting the sample.[4] Without proper training, it is possible to inadvertently contaminate the sample during the collection process.[4]

Q3: How can cleaning and disinfecting agents affect my surface sampling results? A3: Residual disinfectants or cleaning agents on a surface can inhibit the growth of microorganisms on the agar plate, potentially leading to a false-negative result.[5] To mitigate this, it is crucial to use a

general growth medium, such as tryptic soy agar (TSA), that has been supplemented with neutralizing agents like lecithin and polysorbate 80.[5][6][7]

Q4: Why is it important to identify the genus of a microorganism found during environmental monitoring? A4: Identifying the genus of a recovered microorganism can offer critical insights into the potential source of the contamination.[8] For example, the presence of *Micrococcus luteus* may suggest a personnel-related issue like improper gowning, while the discovery of a common mold like *Aspergillus* could indicate a problem with the HVAC system or contaminated incoming supplies.[8] Current USP <797> guidelines recommend that an attempt be made to identify any recovered microorganisms to the genus level with the help of a qualified microbiologist.[8]

Q5: My gloved fingertip and thumb sampling results exceeded the action level. What does this suggest? A5: Exceeding the established action levels for gloved fingertip and thumb sampling often points to deficiencies in hand hygiene or garbing procedures.[6][9] It can also be an indicator of poor aseptic technique during compounding.[9] Regular training and competency evaluations are essential to prevent such occurrences.[10][11] It is also important to avoid disinfecting gloves with sterile 70% isopropyl alcohol (IPA) immediately before sampling, as this can lead to a false-negative result.[6]

Q6: What is the value of tracking and trending our environmental monitoring data? A6: Consistently tracking and trending environmental monitoring data allows for the early detection of negative trends that could indicate a gradual loss of environmental control.[12] Even if individual results are within acceptable limits, a consistent upward trend can signal developing issues with cleaning protocols, facility maintenance, or personnel practices.[12] This proactive approach enables the implementation of corrective actions before a significant contamination event occurs.[12]

Q7: When is bacterial endotoxin testing (BET) required for compounded sterile preparations (CSPs)? A7: According to USP <797>, Bacterial Endotoxin Testing (BET) is mandatory for all Category 2 and Category 3 CSPs that are prepared using one or more nonsterile components.[13][14] This testing is also required for all multiple-dose CSPs.[13] Bacterial endotoxins, which are byproducts of bacterial cells, can cause fever and are not removed by standard filter or steam sterilization methods, nor are they detected by sterility tests.[13]

## Troubleshooting Guides

### Guide 1: Exceeding Microbial Action Levels in Air Sampling

This guide provides a systematic approach to troubleshooting out-of-specification (OOS) results from viable air sampling.

#### Step 1: Immediate Actions

- Quarantine any CSPs that may have been exposed to the environment during the time of the OOS result.
- Perform an initial review of the data to rule out any calculation or data entry errors.
- Notify the designated quality assurance personnel or supervisor.[\[15\]](#)

#### Step 2: Investigation and Root Cause Analysis

- Review Personnel Practices:
  - Interview the personnel who were working in the affected area at the time of sampling.
  - Verify that the training records and competency assessments for all involved personnel are up-to-date.[\[11\]](#)[\[16\]](#)
  - Directly observe the garbing and aseptic techniques of staff in the area.[\[11\]](#)
- Examine Environmental Factors:
  - Review all cleaning and disinfection logs for the affected area.[\[2\]](#)
  - Investigate if any unusual activities occurred during the sampling period, such as maintenance work or an increase in personnel traffic.
  - Physically inspect the cleanroom for any breaches in structural integrity, such as cracks in walls or ceilings.[\[2\]](#)

- Evaluate Equipment:
  - Confirm the calibration status and proper operation of the air sampling device.[\[15\]](#)
  - Inspect HEPA filters for potential leaks or blockages.[\[1\]](#)
  - Review pressure differential monitoring data to ensure correct airflow between adjacent classified areas.[\[1\]](#)

### Step 3: Corrective and Preventive Actions (CAPA)

- Based on the findings of the root cause analysis, implement appropriate corrective actions, which may include:
  - Retraining personnel on aseptic techniques, garbing, or cleaning procedures.[\[11\]](#)
  - Revising existing cleaning and disinfection protocols.
  - Repairing any identified issues with the facility's physical structure or equipment.
- Develop a preventive action plan to avoid a recurrence of the issue.
- Thoroughly document all investigation findings, corrective actions taken, and preventive measures implemented.[\[9\]](#)

### Step 4: Re-sampling

- After implementing the CAPA plan, perform re-sampling of the affected area to verify that the environment has been returned to a state of control.[\[9\]](#)

## Guide 2: Surface Sampling Failures

This guide details troubleshooting steps for addressing surface sample results that exceed established action levels.

### Step 1: Immediate Actions

- Identify and quarantine any CSPs that may have come into contact with the failed surface.

- Verify the accuracy of the colony count and data transcription.
- Inform the quality assurance department of the failure.

## Step 2: Investigation and Root Cause Analysis

- Identify the Microorganism:
  - Whenever possible, identify the recovered microorganism to at least the genus level to help determine the likely source of contamination.[\[8\]](#)
- Review Procedures:
  - Review the standard operating procedures (SOPs) for cleaning and disinfection of the surface in question.[\[17\]](#)
  - Confirm that the correct cleaning agents were used and that they were prepared and applied according to the validated procedure.
- Assess Personnel and Material Flow:
  - Observe how personnel interact with the failed surface during routine operations.[\[3\]](#)
  - Analyze the flow of materials and equipment in and out of the cleanroom to identify potential contamination vectors.[\[3\]](#)
- Consider False Negatives in Previous Samples:
  - Ensure that the growth media used for sampling contains appropriate neutralizing agents to inactivate any residual disinfectants on the surface.[\[5\]](#)[\[6\]](#)[\[7\]](#)

## Step 3: Corrective and Preventive Actions (CAPA)

- Implement corrective actions based on the investigation findings. This may involve:
  - Performing an enhanced cleaning and disinfection of the affected surface and the surrounding areas.

- Retraining personnel on proper material handling and cleaning procedures.
- Revising the established flow of materials and personnel within the cleanroom to minimize contamination risks.
- Establish preventive measures to mitigate the risk of future failures.
- Document the entire investigation and CAPA process in detail.

#### Step 4: Re-sampling

- After the implementation of all corrective actions, re-sample the surface to confirm the effectiveness of the remediation efforts.[\[9\]](#)

## Data Presentation

### Table 1: Action Levels for Microbial Contamination

This table summarizes the action levels for microbial contamination in colony-forming units (CFUs) as recommended by USP <797>. Facilities should establish their own specific action levels based on trend data and a documented risk assessment.

ISO Class	Air Sample (CFU/m <sup>3</sup> )	Surface Sample (CFU/plate)	Gloved Fingertip and Thumb (CFU/plate)
ISO Class 5	>1	>3	>3
ISO Class 7	>10	>5	N/A
ISO Class 8	>100	>100	N/A

## Experimental Protocols

### Protocol 1: Viable Air Sampling

Objective: To quantify the number of viable microorganisms present in the air of a classified environment.

Materials:

- Calibrated volumetric impact air sampler
- Sterile general microbial growth agar plates (e.g., Tryptic Soy Agar - TSA)
- Sterile 70% isopropyl alcohol (IPA)
- Low-lint sterile wipes

#### Procedure:

- Verify that the air sampler has been properly calibrated and maintained.[15]
- Thoroughly disinfect the exterior surfaces of the air sampler with sterile 70% IPA.
- Place the air sampler at the designated sampling location as outlined in the facility's environmental monitoring plan.
- Aseptically remove the lid from a sterile agar plate and place it onto the sampler head.
- Program the sampler to collect a sufficient volume of air, typically between 400 and 1000 liters, to ensure maximum sensitivity.[15]
- Initiate the sampling cycle.
- Upon completion of the cycle, aseptically replace the lid on the agar plate.
- Clearly label the plate with the location, date, time, and operator's initials.
- Incubate the plates at 30-35°C for 48-72 hours, followed by an additional incubation at 20-25°C for 5-7 days.[18]
- Following incubation, count the number of colony-forming units (CFUs) and record the results in the environmental monitoring log.

## Protocol 2: Surface Sampling

Objective: To evaluate the level of microbial contamination on flat surfaces within the cleanroom.

#### Materials:

- 55 mm contact plates with a raised convex surface, containing a general microbial growth agar supplemented with neutralizing agents (e.g., TSA with lecithin and polysorbate 80).[\[5\]](#)[\[7\]](#)
- Sterile gloves
- Documentation materials

#### Procedure:

- Perform surface sampling at the conclusion of compounding activities, but before the area has been cleaned and disinfected.[\[5\]](#)[\[7\]](#)
- Don a fresh pair of sterile gloves.
- Label each contact plate with the specific sample location, date, and time.
- Aseptically remove the lid from the contact plate.
- Gently press the agar surface onto the target area (approximately 24-30 cm<sup>2</sup>) for a few seconds, applying even pressure.[\[5\]](#)
- Aseptically replace the lid on the contact plate.
- Repeat this process for all designated sampling locations.
- Incubate the plates at 30-35°C for 48-72 hours, followed by an additional incubation at 20-25°C for 5-7 days.[\[18\]](#)
- Count the CFUs on each plate and document the results accordingly.

## Protocol 3: Gloved Fingertip and Thumb Sampling

Objective: To assess the effectiveness of hand hygiene, garbing, and aseptic technique of compounding personnel.

#### Materials:

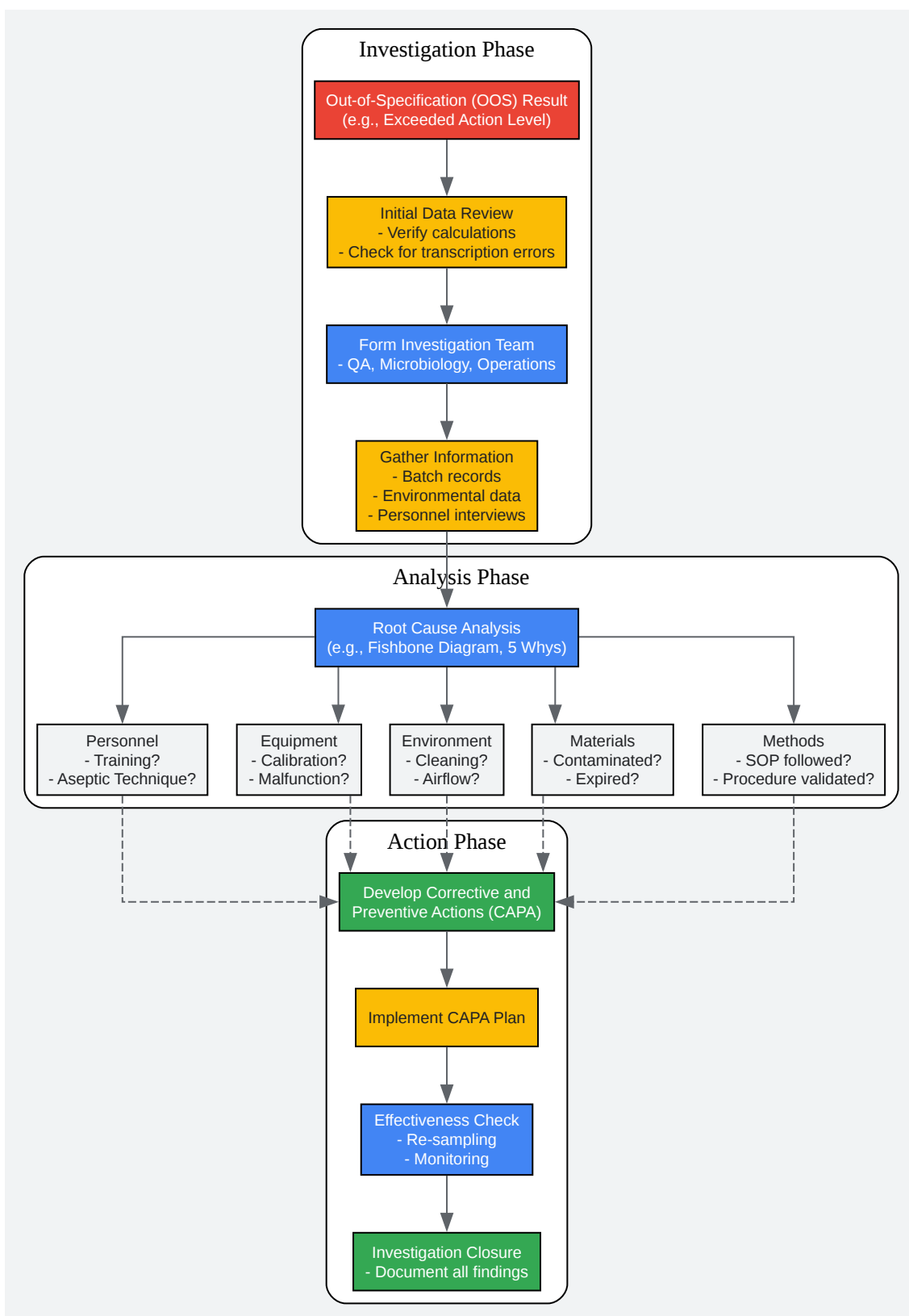


- Sterile sampling plates or paddles containing a general microbial growth agar with neutralizing agents.[6]
- Sterile gloves
- Documentation materials

Procedure:

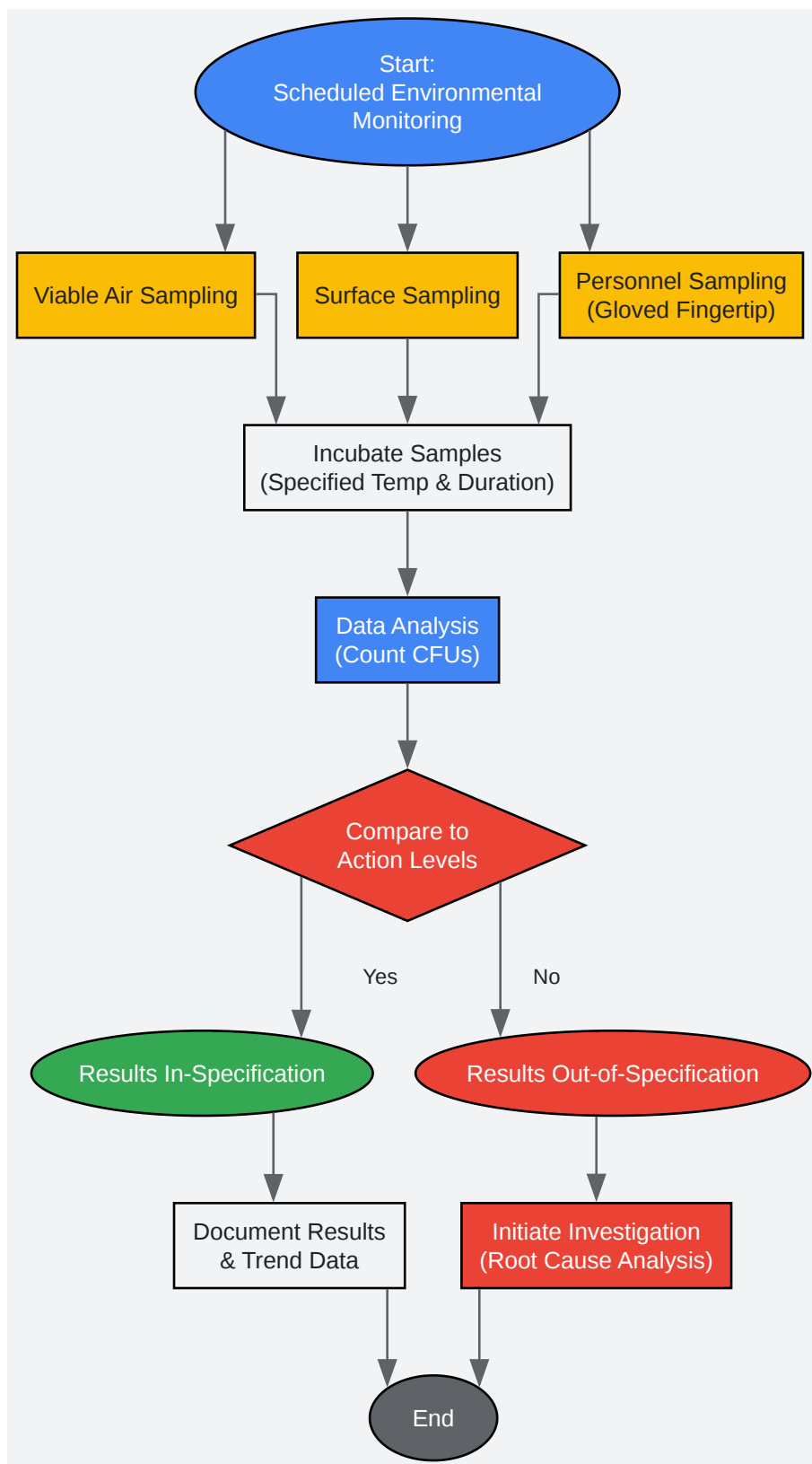
- This sampling should be conducted immediately after the completion of a media-fill test or at the end of a compounding session.[6]
- The personnel being tested must be wearing their full sterile garb.
- Ensure that sterile 70% IPA has not been applied to the gloves immediately prior to sampling.[6]
- Label the sampling device for each hand (e.g., "Right Hand," "Left Hand").[6]
- The individual being sampled should gently roll their finger pads and thumb pad over the agar surface of the corresponding plate.[6]
- A separate sampling device must be used for each hand.[6]
- Incubate the samples at a temperature of 30-35°C for no less than 48 hours, followed by an additional incubation at 20-25°C for no less than 5 additional days.[6]
- Count the total CFUs from both hands and record the result. The typical action level is a total of 3 or fewer CFUs from both hands.[6]

## Mandatory Visualizations



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Caption: Root Cause Analysis Workflow for OOS Results.



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Caption: General Environmental Monitoring Workflow.

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## References

- 1. Preventing Contamination In Compounding Facilities | AsepticEnclosures [asepticenclosures.com]
- 2. wolterskluwer.com [wolterskluwer.com]
- 3. Sterile Drug Compounding Contamination: What Facility Managers Need to Know and How to Maintain Compliance - Environmental Health & Engineering [eheinc.com]
- 4. USP 797 Revisions — Stratix Labs [stratixlabs.com]
- 5. wolterskluwer.com [wolterskluwer.com]
- 6. uspnf.com [uspnf.com]
- 7. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 8. blog.pacelabs.com [blog.pacelabs.com]
- 9. ppmmag.com [pppmag.com]
- 10. puremicrobiology.com [puremicrobiology.com]
- 11. wolterskluwer.com [wolterskluwer.com]
- 12. eagleanalytical.com [eagleanalytical.com]
- 13. ARL Bio Pharma | Endotoxin Testing [arlok.com]
- 14. THE PCCA BLOG | USP 797: Revisions & Impacts, Part 1 [pccarx.com]
- 15. usp.org [usp.org]
- 16. focalpointcloud.com [focalpointcloud.com]
- 17. Tips for complying with USP 797 [specialtypracticenetwork.com]
- 18. usmslab.com [usmslab.com]
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